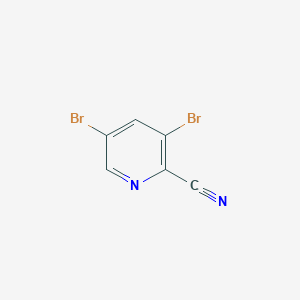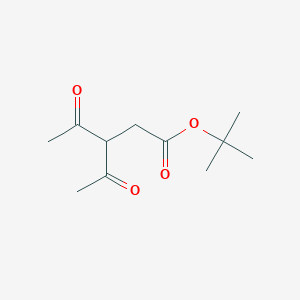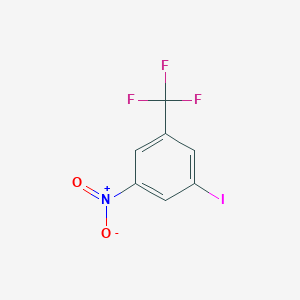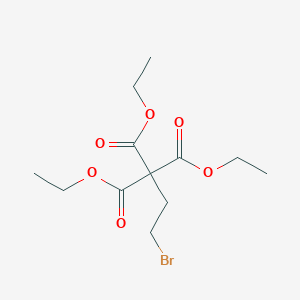
3,5-Dibromopicolinonitrile
Vue d'ensemble
Description
3,5-Dibromopicolinonitrile is a chemical compound with the molecular formula C6H2Br2N2 . It has an average mass of 261.901 Da and a monoisotopic mass of 259.858459 Da .
Synthesis Analysis
The synthesis of 3,5-Dibromopicolinonitrile involves several steps. One method involves the use of sulfuric acid, acetic acid, and water in a reflux process at 140°C for 4 hours . The reaction mixture is then cooled, and water is added. The resulting precipitate is filtered, washed with water, dissolved in ether, washed, dried, and the solvent is removed in vacuo. The product is then crystallized from a mixture of ether and hexane .Molecular Structure Analysis
The molecular structure of 3,5-Dibromopicolinonitrile consists of a pyridine ring substituted with bromine atoms at the 3 and 5 positions and a nitrile group at the 2 position .Applications De Recherche Scientifique
Synthesis and Structural Analysis
3,5-Dibromopicolinonitrile is synthesized through the cyanation of 2,3-dibromopyridine, exhibiting short intermolecular Br...N contacts in its solid state. The compound demonstrates notable crystal packing, consolidated by π–π stacking interactions, which are crucial for understanding its chemical behavior and potential applications in material science and organic synthesis (Sharif et al., 2019).
Multi-Component Synthesis
Research into multi-component synthesis involving 3,5-dibromopicolinonitrile derivatives has led to the creation of complex organic compounds. For instance, the interaction of 2-cyano-3-ferrocenylacrylonitrile with malononitrile in specific solvents has yielded 6-alkoxy-2-amino-4-ferrocenylpyridine-3,5-dicarbonitriles through condensation and cyclodimerization processes. These compounds have potential applications in the development of novel organometallic materials with unique electrochemical properties (Klimova et al., 2012).
Photodynamic Therapy Applications
The synthesis of octasubstituted galactose zinc(II) phthalocyanines, starting from compounds structurally related to 3,5-dibromopicolinonitrile, highlights its role in the development of photosensitizers for photodynamic therapy. This therapeutic approach is gaining attention for its potential in treating various diseases, including cancer, by utilizing light-activated compounds to generate cytotoxic species (Iqbal et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dibromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKUQCVNSVHPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494079 | |
| Record name | 3,5-Dibromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopicolinonitrile | |
CAS RN |
61830-09-9 | |
| Record name | 3,5-Dibromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromopicolinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)


